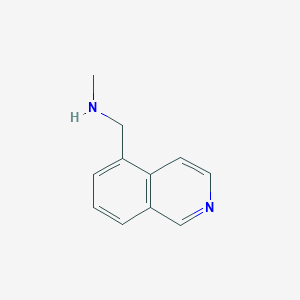

N-(isoquinolin-5-ylmethyl)-N-methylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-isoquinolin-5-yl-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-7-9-3-2-4-10-8-13-6-5-11(9)10/h2-6,8,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEHQGMKUUTMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586304 | |

| Record name | 1-(Isoquinolin-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157610-84-9 | |

| Record name | N-Methyl-5-isoquinolinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157610-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Isoquinolin-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Isoquinolin 5 Ylmethyl N Methylamine and Its Structural Analogs

Classical and Contemporary Approaches to the Isoquinoline (B145761) Nucleus

For over a century, classical named reactions have been the bedrock of isoquinoline synthesis. These methods remain integral in contemporary organic chemistry, offering dependable and robust routes to the isoquinoline framework.

A cornerstone of isoquinoline synthesis, the Bischler–Napieralski reaction is an intramolecular electrophilic aromatic substitution. wikipedia.org It involves the cyclization of a β-arylethylamide or β-arylethylcarbamate using a dehydrating agent like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org The reaction proceeds via a 3,4-dihydroisoquinoline (B110456) intermediate, which is then dehydrogenated to yield the aromatic isoquinoline ring. wikipedia.orgpharmaguideline.com The versatility of this method allows for the synthesis of a wide range of substituted isoquinolines based on the starting β-arylethylamide. nih.gov It is believed that the reaction mechanism involves a nitrilium ion intermediate. wikipedia.orgslideshare.net

The Pictet–Spengler reaction provides an effective pathway to tetrahydroisoquinolines, which are precursors to isoquinolines. This reaction consists of the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure in what can be considered a special case of the Mannich reaction. nih.govwikipedia.org The resulting tetrahydroisoquinoline can then be oxidized to form the isoquinoline. The reaction is noted for its ability to proceed under mild conditions, particularly when electron-donating groups are present in the aromatic ring. pharmaguideline.com This method is widely used in the total synthesis of isoquinoline alkaloids. nih.gov

The Pomeranz–Fritsch reaction, along with its modifications, enables the direct synthesis of the isoquinoline nucleus from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com The classic reaction uses a strong acid, such as sulfuric acid, to promote the cyclization of a benzalaminoacetal intermediate. wikipedia.orgorganicreactions.org Modifications, like the Schlittler-Müller modification, involve condensing a substituted benzylamine (B48309) with glyoxal (B1671930) semiacetal, offering an alternative route that can improve yields. thermofisher.comacs.org This methodology provides a means to prepare isoquinolines with substitution patterns that are difficult to achieve through other classical methods. organicreactions.org

Modern Catalytic Strategies for Isoquinoline Synthesis

Modern synthetic chemistry has seen the rise of catalytic methods that have significantly advanced the field of isoquinoline synthesis. These strategies often provide milder reaction conditions, broader functional group compatibility, and higher efficiency. bohrium.com

Transition metals are powerful catalysts for constructing the isoquinoline ring system. bohrium.comresearchgate.net Palladium, rhodium, and silver have all been effectively used to catalyze cyclization and cross-coupling reactions to form isoquinolines. researchgate.netresearchgate.net

Palladium (Pd) catalysis has been used in sequential α-arylation and cyclization reactions to provide a general approach to a variety of isoquinolines. nih.gov This includes the Larock isoquinoline synthesis, which is an efficient method for building 3,4-disubstituted isoquinolines. acs.org One-pot procedures involving palladium-catalyzed C-H allylation of benzylamines with allyl acetate (B1210297) have also been developed. acs.org

Rhodium (Rh) catalysts are effective in mediating C-H activation and annulation reactions. acs.org For example, rhodium(III) catalysts can be used in the coupling of aromatic imines with alkynes or in the annulation of petrochemical feedstocks like ethylene (B1197577) and propyne (B1212725) to build isoquinolone scaffolds. nih.govorganic-chemistry.orgrsc.org

Silver (Ag) catalysts, such as silver triflate (AgOTf), can promote the cyclization of starting materials like 2-alkynyl benzyl (B1604629) azides or 2-alkynyl benzaldoximes to form the isoquinoline core. organic-chemistry.orgsemanticscholar.org These reactions often proceed smoothly and tolerate a variety of functional groups. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Isoquinoline Synthesis

| Metal/Catalyst | Reaction Type | Starting Materials | Product Type | Reference(s) |

|---|---|---|---|---|

| Palladium (Pd) | α-Arylation/Cyclization | Ketones and aryl halides | Substituted isoquinolines | nih.gov |

| Palladium (Pd) | C-H Allylation/Oxidative Cyclization | Benzylamines and allyl acetate | 3-Methylisoquinolines | acs.org |

| Rhodium (Rh) | C-H Activation/Annulation | Aromatic ketoximes and alkynes | Substituted isoquinolines | nih.gov |

| Rhodium (Rh) | C-H Activation/Cycloaddition | N-(pivaloyloxy)benzamides and ethylene | 3,4-Dihydroisoquinolones | organic-chemistry.org |

| Silver (Ag) | Cyclization | 2-Alkynyl benzyl azides | Substituted isoquinolines | organic-chemistry.org |

| Silver (Ag) / Copper (Cu) | Cycloisomerization | 2-Alkynylbenzaldoxime | Isoquinoline N-oxides | semanticscholar.org |

Radical-mediated reactions represent a complementary approach to traditional ionic pathways for isoquinoline synthesis, often operating under mild conditions. thieme-connect.com Visible-light-induced photocatalysis is one such modern strategy. For instance, the intramolecular cyclization of an iminyl radical, generated from a dinitroaryl oxime derivative, onto an alkyne can produce the isoquinoline structure using an organic dye as a photocatalyst. thieme-connect.com These methods avoid the harsh conditions associated with some classical syntheses and the reliance on precious metals used in many catalytic systems. thieme-connect.com While promising, some radical mechanisms have been found to be minor pathways in certain oxidative cyclizations where ionic mechanisms predominate. nih.gov

Targeted Synthesis of N-Methylamine Moieties

The introduction of the N-methylamine functionality is a critical step in the synthesis of the target compound. This is typically achieved through direct alkylation or reductive amination, each employing a distinct set of reagents and conditions to achieve the desired molecular structure.

N-Alkylation and N-Methylation Strategies Utilizing Diverse Reagents

The formation of an N-methylamine moiety can be accomplished through the direct N-alkylation of a primary amine precursor (isoquinolin-5-ylmethanamine) or the N-methylation of a secondary amine. A variety of reagents can be employed for this transformation, ranging from traditional alkylating agents to more modern, sustainable alternatives. nih.gov

Historically, reactive methylating agents such as methyl iodide and dimethyl sulfate (B86663) have been used. nih.gov However, due to their toxicity, alternative reagents are often preferred. nih.gov A comprehensive overview of mono-alkylation strategies highlights the challenge of preventing overalkylation to form quaternary ammonium (B1175870) salts. nih.gov To achieve mono-selective methylation, specific catalysts and reaction conditions are crucial. nih.gov

Modern approaches explore the use of less hazardous C1 sources. A copper-catalyzed protocol, for instance, uses formic acid as the C1 source and phenylsilane (B129415) as a reductant to achieve N-methylation under mild conditions. organic-chemistry.org Other sustainable alternatives to traditional alkylating agents include alcohols, carbon dioxide, and alkyl carbonates. nih.gov The choice of reagent and solvent system is critical for optimizing yield and selectivity. For example, the N-alkylation of morpholine (B109124) with various alcohols has been studied extensively, demonstrating the feasibility of using alcohols as alkylating agents over catalysts like CuO–NiO/γ–Al2O3. researchgate.net

Table 1: Selected Reagents for N-Methylation

| Reagent Class | Specific Examples | Key Features | Citations |

|---|---|---|---|

| Traditional Alkyl Halides | Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄) | Highly reactive, potential for overalkylation, toxic. | nih.gov |

| C1 Sources with Reductant | Formic acid/phenylsilane, Paraformaldehyde | Milder conditions, can be used in reductive processes. | nih.gov, organic-chemistry.org |

| Alternative Alkylating Agents | Alcohols (e.g., Methanol), Alkyl carbonates | More sustainable, often requires catalysis. | nih.gov, researchgate.net |

Reductive Amination Protocols in Amine Synthesis

Reductive amination is a versatile and widely used method for synthesizing amines, including N-methylamines. numberanalytics.com This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. numberanalytics.com

To synthesize N-(isoquinolin-5-ylmethyl)-N-methylamine, two primary reductive amination pathways are feasible:

Reaction of isoquinoline-5-carbaldehyde (B1336581) with methylamine (B109427), followed by reduction of the resulting imine.

Reaction of 5-(aminomethyl)isoquinoline with a formaldehyde (B43269) source (like paraformaldehyde), followed by reduction. sigmaaldrich.com

A variety of reducing agents are suitable for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which offer different levels of reactivity and selectivity. sigmaaldrich.com, numberanalytics.com The Eschweiler-Clarke reaction is a specific type of reductive methylation that uses formic acid as both the C1 source and the reductant. nih.gov More recently, iron-catalyzed reductive aminations using paraformaldehyde as both the methylation and reducing agent have been developed, offering a more convenient and operationally simple process that avoids high-pressure hydrogen gas. nih.gov The choice of catalyst and conditions can be tailored to be compatible with various functional groups on the isoquinoline core. organic-chemistry.org

Multicomponent Reaction (MCR) Approaches for Isoquinoline Scaffold Diversification

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecular architectures, such as the isoquinoline scaffold, in a single step from three or more starting materials. rsc.org These reactions are highly atom-economical and offer a rapid pathway to structurally diverse molecules. rsc.org While traditional methods for isoquinoline synthesis include the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions, MCRs provide a more convergent and flexible approach. uj.edu.pl, nih.gov

Several MCR strategies have been successfully applied to generate diverse isoquinoline cores:

Ugi and Passerini Reactions: The isocyanide-based Ugi MCR can be combined with post-condensation cyclization strategies, such as the Pomeranz–Fritsch or Schlittler–Müller reactions, to access a wide array of substituted isoquinolines. uj.edu.pl

Mannich-type Reactions: A Mannich-type multicomponent assembly process can be used to build tetrahydroisoquinoline scaffolds, which can be further diversified through subsequent cyclization or cross-coupling reactions. nih.gov

[3+2] Cycloadditions: Oxidative [3+2] cycloaddition reactions involving azomethine ylides generated in situ can be used to construct fused pyrrolo[2,1-a]isoquinoline (B1256269) systems. nih.gov

Reactions involving Activated Alkynes: Isoquinoline itself can act as a component in MCRs with activated acetylenic esters (like dimethyl acetylenedicarboxylate) and 1,3-dicarbonyl compounds to generate novel enaminoesters. proquest.com

These MCR approaches enable the introduction of various functional groups and substitution patterns onto the isoquinoline framework, providing a library of precursors that can then be elaborated to the final target compound. nih.gov, rsc.org

Analytical Characterization Techniques for Synthesized Isoquinoline Compounds

The structural confirmation and purity assessment of synthesized isoquinoline compounds like this compound are performed using a combination of spectroscopic and chromatographic techniques. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. acs.org, researchgate.net The chemical shifts and coupling constants are characteristic of the isoquinoline ring system and its substituents. thieme-connect.de

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain structural information from fragmentation patterns. acs.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition. researchgate.net Techniques like Capillary Electrophoresis-Mass Spectrometry (CE-MS) are particularly useful for the analysis of isoquinoline alkaloids in complex mixtures. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups. acs.org For instance, characteristic absorption bands would confirm the presence of the aromatic isoquinoline ring and C-N bonds of the amine group.

X-ray Crystallography: When a suitable single crystal can be grown, X-ray diffraction analysis provides unambiguous proof of the molecular structure, including stereochemistry and the conformation of the molecule in the solid state. acs.org, researchgate.net, eurjchem.com

Chromatographic Methods: Techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound and to isolate it from reaction mixtures. nih.gov

Table 2: Summary of Analytical Techniques for Isoquinoline Characterization

| Technique | Purpose | Information Obtained | Citations |

|---|---|---|---|

| NMR Spectroscopy | Structure Elucidation | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei. | acs.org, researchgate.net, thieme-connect.de |

| Mass Spectrometry | Molecular Weight & Formula | Molecular ion peak (M+), fragmentation patterns, elemental composition (HRMS). | nih.gov, acs.org, researchgate.net |

| IR Spectroscopy | Functional Group Identification | Presence of characteristic bonds (e.g., C=N, C-H aromatic, C-N amine). | acs.org |

| X-ray Crystallography | Definitive Structure Proof | 3D arrangement of atoms, bond lengths, bond angles, absolute configuration. | acs.org, researchgate.net, eurjchem.com |

| HPLC | Purity Assessment & Separation | Retention time, quantification of impurities, isolation of the pure compound. | nih.gov |

Computational and Theoretical Investigations Pertaining to N Isoquinolin 5 Ylmethyl N Methylamine and Isoquinoline Chemistry

Application of Computational Chemistry in Elucidating Molecular Properties and Interactions

Computational chemistry provides indispensable insights into the fundamental characteristics of isoquinoline (B145761) and its derivatives. At the most basic level, it is used to determine molecular structure, including bond lengths, bond angles, and dihedral angles. imperial.ac.uk For the parent isoquinoline molecule, computational methods can accurately predict its planar geometry and the specific bond lengths within its fused benzene (B151609) and pyridine (B92270) rings. imperial.ac.uk These structural details are foundational for understanding the molecule's electronic properties, such as the distribution of electron density, which is heavily influenced by the electronegative nitrogen atom. researchgate.netgcwgandhinagar.com

Beyond static structure, computational techniques are employed to explore intermolecular interactions. For instance, studies have investigated how isoquinoline interacts with solvents, which is crucial for predicting its behavior in different chemical environments. mdpi.com These models can also shed light on noncovalent interactions, such as π-stacking and hydrogen bonding, which are vital for the recognition between isoquinoline derivatives and biological targets like proteins or nucleic acids. acs.org The ability to model these interactions is fundamental to fields like medicinal chemistry, where the isoquinoline scaffold is a recognized "privileged structure" found in numerous bioactive compounds. mdpi.commdpi.com

Quantum Mechanical Approaches: Density Functional Theory (DFT) for Structure and Reactivity Analysis

Density Functional Theory (DFT) stands out as a powerful and widely used quantum mechanical method for studying isoquinoline systems. mdpi.com DFT calculations are instrumental in optimizing molecular geometries to their lowest energy state, providing a reliable picture of the molecule's three-dimensional shape. nih.gov This method is also used to compute electronic properties that govern reactivity.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. For isoquinoline derivatives, DFT studies have shown how adding different functional groups (electron-donating or electron-withdrawing) can alter these frontier orbital energies, thereby tuning the molecule's reactivity and electronic properties. nih.govnih.gov For example, the introduction of electron-withdrawing groups can lower the LUMO energy, making the molecule more susceptible to nucleophilic attack, a common reaction for isoquinolines. imperial.ac.uknih.gov

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For isoquinoline, the region around the nitrogen atom is typically electron-rich, indicating its basicity and propensity to act as a hydrogen bond acceptor. researchgate.netmdpi.com

| Property | Calculated Value | Method | Significance |

|---|---|---|---|

| Adiabatic Ionization Energy | 8.53 ± 0.02 eV | CBS-QB3 | Energy required to remove an electron, indicating its electronic stability. leidenuniv.nl |

| HOMO-LUMO Gap | Varies with derivative | DFT (e.g., M06/6-311G(d, p)) | Indicates chemical reactivity and stability; smaller gaps suggest higher reactivity. nih.gov |

| Basicity | Stronger than quinoline (B57606) | Theoretical Calculation | The nitrogen lone pair is more available for protonation. gcwgandhinagar.com |

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior, complementing the static picture provided by quantum mechanics. frontiersin.org MD simulations model the movement of atoms and molecules over time, allowing researchers to study conformational changes and complex intermolecular interactions in a simulated physiological or solution environment. osti.govmdpi.com

For a flexible molecule like N-(isoquinolin-5-ylmethyl)-N-methylamine, which has a rotatable bond between the isoquinoline ring and the methylamine (B109427) group, MD simulations can explore its preferred conformations. This is crucial as the three-dimensional shape of a molecule often dictates its ability to bind to a biological target. nih.gov

MD simulations have been extensively used to study the interaction of quinoline and isoquinoline derivatives with proteins and other biomolecules. tandfonline.comnih.govnih.gov These simulations can reveal the stability of a ligand-protein complex, identify key amino acid residues involved in binding, and calculate the binding free energy. tandfonline.comnih.gov For example, simulations can show how an isoquinoline derivative fits into the active site of an enzyme, how it forms hydrogen bonds or hydrophobic interactions, and how long it remains bound. nih.govnih.gov Such studies are fundamental in drug discovery for understanding how a potential drug molecule interacts with its target on a dynamic level. mdpi.com

Theoretical Prediction of Reaction Pathways and Energy Landscapes

Computational chemistry is a powerful tool for mapping out the mechanisms of chemical reactions involving isoquinolines. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed energy landscape for a given reaction pathway. leidenuniv.nlresearchgate.net

This approach has been used to investigate various reactions, including the synthesis of isoquinoline derivatives and their subsequent chemical transformations. nih.gov For instance, computational studies can elucidate the multi-step process of a cycloaddition reaction to form a complex isoquinoline scaffold or predict the most likely site for electrophilic or nucleophilic attack. imperial.ac.ukgcwgandhinagar.comnih.gov

A key aspect of these studies is the calculation of the activation energy barrier for each step of the reaction. The rate-limiting step is the one with the highest energy barrier. researchgate.net Computational models can explore how catalysts, including water molecules, can lower these energy barriers, thereby speeding up the reaction. researchgate.net For example, a study on isoquinoline ring-opening showed that catalysis by water molecules significantly reduces the energy barrier of the rate-limiting step. researchgate.net These theoretical predictions provide deep mechanistic insights that can be difficult to obtain through experiments alone and are invaluable for optimizing reaction conditions and designing new synthetic routes. rsc.org

Computational Approaches in Structure-Activity Relationship (SAR) and Molecular Docking Studies

In the field of medicinal chemistry, computational methods are central to understanding the Structure-Activity Relationship (SAR) of isoquinoline derivatives. nih.govnih.gov SAR studies aim to identify which parts of a molecule are essential for its biological activity. researchgate.net By comparing the computed properties and activities of a series of related compounds, researchers can build models that predict the activity of new, unsynthesized molecules. researchgate.net

Molecular docking is a key computational technique used in SAR. It predicts the preferred orientation of a ligand (like an isoquinoline derivative) when bound to a receptor, typically a protein. mdpi.comnih.gov The process involves placing the ligand into the binding site of the receptor in various conformations and scoring them based on their binding affinity. nih.govresearchgate.net

Docking studies on isoquinoline derivatives have been used to screen large libraries of compounds against various biological targets, including enzymes implicated in cancer and other diseases. tandfonline.comnih.gov These studies can identify "hit" compounds with high predicted binding affinity. mdpi.comtandfonline.com The docking results also provide a structural hypothesis for how the molecule binds, highlighting key interactions like hydrogen bonds and hydrophobic contacts that contribute to its potency. nih.govresearchgate.net This information is then used to guide the design of new derivatives with improved activity and selectivity. nih.gov

| Computational Method | Application | Example Finding | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding mode and affinity of ligands to a protein target. | Identified isoquinoline alkaloids (Berberine, Palmatine) as tight binders to the androgen receptor active site. | tandfonline.com |

| QSAR | Developing models that quantitatively link chemical structure to biological activity. | A robust QSAR model (R² = 0.90) was developed for 2-Styrylquinoline derivatives' anticancer activity. | researchgate.net |

| Molecular Dynamics | Simulating the dynamic behavior and stability of a ligand-protein complex. | MD simulations confirmed the stable binding of potent quinoline inhibitors within the EGFR kinase domain. | nih.gov |

Future Perspectives and Emerging Research Directions in N Isoquinolin 5 Ylmethyl N Methylamine and Isoquinoline Chemistry

Advances in Sustainable and Efficient Synthetic Methodologies for Isoquinoline (B145761) Scaffolds

The synthesis of the isoquinoline core has traditionally relied on classic reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. researchgate.netuj.edu.plnumberanalytics.com While foundational, these methods often require harsh conditions and may not be the most environmentally friendly. nih.gov Recognizing these limitations, the field is moving towards more sustainable and efficient synthetic strategies.

Recent advancements have focused on the development of novel, milder reaction protocols. nih.gov These include transition-metal-catalyzed reactions, organocatalytic methods, and even catalyst-free approaches that are more environmentally benign. nih.govmdpi.com For instance, researchers have developed one-pot domino reactions and multicomponent cascade cyclization reactions that allow for the construction of complex isoquinoline scaffolds with high efficiency and atom economy. nih.gov Microwave-assisted synthesis and the use of biocatalysts are also emerging as powerful tools for creating isoquinoline derivatives under milder conditions. numberanalytics.com

A notable trend is the development of synthetic routes that tolerate a wider range of functional groups, enabling the creation of diverse libraries of isoquinoline derivatives for biological screening. rsc.org The use of innovative starting materials and catalysts is expanding the accessible chemical space of isoquinoline motifs. researchgate.net The evolution of these synthetic strategies is crucial for the future development of novel isoquinoline-based compounds, including derivatives of N-(isoquinolin-5-ylmethyl)-N-methylamine, for various applications.

Development of Advanced Computational Models for Complex Isoquinoline Systems

Computational chemistry is playing an increasingly vital role in understanding the structure-activity relationships (SAR) of isoquinoline derivatives. Advanced computational models are being developed to predict the biological activity and pharmacokinetic properties of these complex systems.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, for example, have been successfully employed to investigate inhibitors of cyclin-dependent kinases (CDKs). tandfonline.com These models help in understanding how steric, electrostatic, and hydrogen bonding interactions influence the bioactivity of isoquinoline derivatives. tandfonline.com By generating contour maps, researchers can identify key structural features that are crucial for biological activity, guiding the design of more potent and selective inhibitors. tandfonline.com

Molecular docking and molecular dynamics simulations are also powerful tools for exploring the binding modes of isoquinoline derivatives with their biological targets. tandfonline.com These computational methods provide insights into the specific interactions, such as hydrogen bonding, that govern ligand-receptor recognition. tandfonline.com The integration of these computational approaches with experimental data is accelerating the drug discovery process by allowing for the rational design of novel isoquinoline-based therapeutic agents.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The intersection of synthetic chemistry and chemical biology is a fertile ground for innovation in isoquinoline research. The ability to synthesize a wide array of isoquinoline derivatives, coupled with sophisticated biological evaluation techniques, is leading to a deeper understanding of their biological functions.

Synthetic chemists are developing methods to create previously inaccessible non-natural analogues of isoquinoline alkaloids, including those with electron-deficient properties. acs.org This opens up new avenues for probing biological systems and discovering novel therapeutic agents. The synergy between synthetic and biological sciences allows for the systematic exploration of the structure-activity relationships of these compounds. rsc.org

This interdisciplinary approach is not only crucial for drug discovery but also for the development of new chemical tools to study biological processes. The ability to design and synthesize isoquinoline-based molecules with specific properties, such as fluorescence, allows for their use as probes in cellular imaging and other biological assays. mdpi.comresearchgate.net

Exploration of Novel Biological Functions and Therapeutic Targets for Isoquinoline Derivatives

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active natural products and synthetic compounds. nih.govrsc.org Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgnih.govnumberanalytics.com

Recent research has focused on exploring novel biological functions and identifying new therapeutic targets for isoquinoline derivatives. For instance, some isoquinoline compounds have been investigated as inhibitors of apoptosis proteins (IAPs) for the treatment of ovarian cancer. nih.gov Others have been identified as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy. nih.gov

The diverse biological activities of isoquinoline alkaloids and their derivatives continue to inspire the search for new therapeutic applications. nih.govnih.gov The exploration of their potential as anticancer agents, for example, has revealed various mechanisms of action, including the induction of apoptosis and the inhibition of tubulin polymerization. researchgate.net The ongoing investigation into the vast chemical space of isoquinolines is expected to uncover new lead compounds for the treatment of a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(isoquinolin-5-ylmethyl)-N-methylamine, and how can purity be optimized?

- Methodological Answer : The synthesis of secondary amines like this compound typically involves reductive amination or nucleophilic substitution. For example, coupling isoquinoline-5-methyl derivatives with methylamine under inert atmospheres (e.g., nitrogen) can minimize oxidation . Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (using ethanol/water mixtures) improves purity. Monitoring reaction progress with TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) and confirming purity via HPLC (>95%) is critical .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C): Confirm the presence of the isoquinoline methyl group (δ ~4.2 ppm for N-CH₂) and N-methylamine protons (δ ~2.3 ppm) .

- Mass spectrometry (ESI-MS): Verify molecular weight (e.g., [M+H]⁺ peak at m/z calculated for C₁₂H₁₃N₃).

- HPLC : Assess purity using a C18 column (acetonitrile/water + 0.1% TFA) .

- LogP determination : Shake-flask method or computational tools (e.g., SwissADME) predict lipophilicity for bioavailability studies .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS with a triple quadrupole mass spectrometer offers high sensitivity. Prepare calibration curves in plasma/brain homogenates (1–1000 ng/mL range). Use deuterated internal standards (e.g., N-(isoquinolin-5-ylmethyl)-N-methyl-d₃-amine) to correct for matrix effects. Limit of detection (LOD) < 1 ng/mL is achievable with optimized MRM transitions .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in modulating neurotransmitter pathways?

- Methodological Answer :

- In vitro assays : Test affinity for serotonin/dopamine receptors via competitive binding assays (³H-labeled ligands, IC₅₀ determination). Use HEK293 cells transfected with human 5-HT₁A or D₂ receptors .

- Electrophysiology : Patch-clamp recordings in rat cortical neurons assess effects on ion channels (e.g., K⁺ or Ca²⁺ currents) .

- Microdialysis in vivo : Measure extracellular neurotransmitter levels (e.g., serotonin) in rodent prefrontal cortex after acute administration .

Q. What strategies resolve contradictions in bioactivity data across different disease models?

- Methodological Answer :

- Dose-response refinement : Test lower doses (0.1–10 µM) to avoid off-target effects.

- Model validation : Compare results in primary cells vs. immortalized lines (e.g., AKT inhibition in MCF-7 vs. patient-derived cancer cells) .

- Metabolite profiling : Use HR-MS to identify active metabolites that may contribute to discrepancies .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Molecular docking : Screen derivatives against P-glycoprotein (P-gp) using AutoDock Vina to predict efflux susceptibility .

- MD simulations : Assess membrane permeability (e.g., CHARMM-GUI for lipid bilayer interactions) .

- In silico ADMET : Predict BBB score (e.g., SwissADME: >0.3 indicates high penetration) .

Q. What experimental controls are critical when evaluating this compound’s neuroimaging potential?

- Methodological Answer :

- Radiolabeling : Synthesize ¹¹C or ¹⁸F analogs for PET imaging. Validate specificity via blocking studies (pre-dose with cold compound) .

- Autoradiography : Compare brain slice binding in wild-type vs. receptor-knockout mice .

- Sham controls : Include vehicle-treated animals to distinguish tracer uptake from background .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.